(R)-1-Boc-azepane-2-carboxylic acid

Description

BenchChem offers high-quality (R)-1-Boc-azepane-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-1-Boc-azepane-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

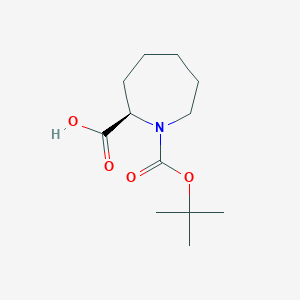

Structure

3D Structure

Properties

IUPAC Name |

(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-8-6-4-5-7-9(13)10(14)15/h9H,4-8H2,1-3H3,(H,14,15)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKMVFOKQLCHCPK-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCCCC[C@@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(R)-1-Boc-azepane-2-carboxylic acid CAS number and properties

An In-Depth Technical Guide to (R)-1-Boc-azepane-2-carboxylic acid for Advanced Research

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of (R)-1-Boc-azepane-2-carboxylic acid, a chiral building block of significant interest in medicinal chemistry and drug development. This guide is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering in-depth insights into its properties, synthesis, and applications.

Introduction: Strategic Importance in Medicinal Chemistry

(R)-1-Boc-azepane-2-carboxylic acid is a non-canonical, cyclic amino acid derivative. Its structure is characterized by a seven-membered azepane ring, which provides a unique conformational constraint compared to linear or smaller cyclic amino acids. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the nitrogen makes it an ideal component for peptide synthesis and other complex molecular constructions. The defined (R)-stereochemistry at the α-carbon is crucial for creating stereochemically pure compounds, a fundamental requirement for developing selective and potent therapeutics.

The azepane scaffold is increasingly utilized to design novel ligands, particularly for G protein-coupled receptors (GPCRs) and other challenging biological targets.[1] The constrained nature of the ring system helps to lock the molecule into a specific bioactive conformation, potentially increasing binding affinity and reducing off-target effects. This guide will delve into the core technical data, synthesis strategies, and practical applications that underscore the value of this compound.

Core Physicochemical and Safety Data

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in research. The data below has been compiled from various chemical suppliers and databases.

Identity and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 1227926-67-1 | [2][3][4] |

| Molecular Formula | C₁₂H₂₁NO₄ | [2][3] |

| Molecular Weight | 243.30 g/mol | [3][4] |

| IUPAC Name | (2R)-1-(tert-butoxycarbonyl)azepane-2-carboxylic acid | [3] |

| Appearance | White to off-white lyophilized powder or crystals | [2][5] |

| Melting Point | 109-113 °C | [3] |

| Boiling Point | 369.0 ± 35.0 °C (Predicted) | [3] |

| Density | 1.133 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | 4.03 ± 0.20 (Predicted) | [3] |

Stability and Storage

Proper handling and storage are critical to maintain the integrity of the compound.

-

Long-Term Storage: Store at -20°C, sealed under dry conditions.[2][4]

-

Short-Term Storage: For frequent use, store at 2-8°C for up to one week.[2][4]

-

Handling: The compound is typically supplied as a lyophilized powder.[2] It is recommended to aliquot the material upon receipt to avoid repeated freeze-thaw cycles, which can degrade the compound over time.[2]

Safety and Hazard Information

Based on the Globally Harmonized System (GHS), the following safety information should be observed.

| Hazard Class | Code | Description |

| Skin Irritation | H315 | Causes skin irritation |

| Eye Irritation | H319 | Causes serious eye irritation |

| Signal Word | Warning |

Recommended Precautionary Statements:

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

-

P337+P313: If eye irritation persists: Get medical advice/attention.[4]

Spectroscopic Characterization Profile

Spectroscopic analysis is essential for verifying the structure and purity of (R)-1-Boc-azepane-2-carboxylic acid. The following are the expected characteristic signals based on its structure and data from its enantiomer.[6][7]

-

¹H NMR (Proton NMR): The spectrum will show a complex set of multiplets for the azepane ring protons. A characteristic broad singlet is expected far downfield (typically ~12 ppm) for the carboxylic acid proton, though its position is dependent on concentration and solvent. The nine protons of the Boc group will appear as a sharp singlet around 1.4 ppm.

-

¹³C NMR (Carbon NMR): The carboxyl carbon is expected in the 165-185 ppm range.[7] The carbonyl of the Boc group will appear around 155 ppm, and the quaternary carbon of the Boc group will be near 80 ppm. The carbons of the azepane ring will resonate in the aliphatic region.

-

IR (Infrared) Spectroscopy: Two key absorptions definitively identify the carboxylic acid moiety: a very broad O-H stretch from 2500-3300 cm⁻¹ and a strong C=O (carbonyl) stretch between 1710-1760 cm⁻¹.[7] An additional C=O stretch from the Boc group will also be present.

Synthesis and Purification Strategy

While numerous proprietary methods exist, a robust and logical synthetic approach can be designed based on established organic chemistry principles. The following workflow outlines a representative synthesis.

Conceptual Synthesis Workflow

The synthesis of chiral cyclic amino acids often involves the resolution of a racemic mixture or an asymmetric synthesis from a chiral precursor. A common strategy involves the cyclization to form the azepane ring, followed by Boc protection and introduction of the carboxylic acid functionality.

Caption: Conceptual workflow for the synthesis of the target compound.

Detailed Experimental Protocol: Boc Protection

This protocol describes the protection of the secondary amine, a crucial step in the synthesis. This is a generalized method adaptable for this substrate.

Objective: To introduce the Boc protecting group onto the nitrogen of the azepane ring.

Materials:

-

(R)-Azepane-2-carboxylic acid intermediate

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium hydroxide (NaOH) or a non-nucleophilic base like triethylamine (TEA)

-

Solvent: Dioxane/Water or Tetrahydrofuran (THF)

-

Ethyl acetate and brine for workup

Procedure:

-

Dissolution: Dissolve the (R)-azepane-2-carboxylic acid intermediate in a 1:1 mixture of dioxane and water.

-

Basification: Cool the solution to 0 °C in an ice bath. Add 1.1 equivalents of NaOH to deprotonate the carboxylic acid and neutralize the amine salt if applicable.

-

Reagent Addition: Add 1.1 equivalents of (Boc)₂O dissolved in a minimal amount of dioxane dropwise to the stirring solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup:

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent.

-

Adjust the pH of the remaining aqueous solution to ~3 with a cold 1M HCl solution.

-

Extract the product into ethyl acetate (3x volumes).

-

Wash the combined organic layers with water and then brine.

-

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure (R)-1-Boc-azepane-2-carboxylic acid.

Core Application: Peptide Synthesis

The primary application of (R)-1-Boc-azepane-2-carboxylic acid is as a building block in solid-phase or solution-phase peptide synthesis. The carboxylic acid functionality allows it to be coupled to a free amine, while the Boc group protects its own nitrogen from reacting.

Peptide Coupling Mechanism

The following diagram illustrates a standard amide bond formation using a common coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Caption: Amide coupling reaction pathway using HATU as an activator.

Protocol: Amide Coupling Reaction

Objective: To couple (R)-1-Boc-azepane-2-carboxylic acid to the N-terminus of a resin-bound peptide.

Materials:

-

(R)-1-Boc-azepane-2-carboxylic acid (3 eq.)

-

HATU (2.9 eq.)

-

N,N-Diisopropylethylamine (DIPEA) (6 eq.)

-

Peptide-resin with a free N-terminal amine (1 eq.)

-

Solvent: N,N-Dimethylformamide (DMF)

Procedure:

-

Pre-activation: In a clean reaction vessel, dissolve (R)-1-Boc-azepane-2-carboxylic acid and HATU in DMF. Add DIPEA and allow the mixture to pre-activate for 5-10 minutes at room temperature. The solution will typically change color.

-

Rationale: Pre-activation forms the highly reactive O-acylisourea intermediate, ensuring that the coupling reaction is rapid and efficient once the amine is introduced. DIPEA acts as a non-nucleophilic base to facilitate this process.

-

-

Coupling: Add the pre-activated solution to the peptide-resin, which has been pre-swollen in DMF.

-

Reaction: Agitate the mixture at room temperature for 1-2 hours.

-

Monitoring: Perform a qualitative test (e.g., a Kaiser test) to confirm the consumption of the free primary amine on the resin. A negative test (yellow beads) indicates a complete reaction.

-

Washing: Once the reaction is complete, drain the reaction solution and wash the resin extensively with DMF, followed by dichloromethane (DCM), to remove any excess reagents and byproducts.

-

Deprotection: The Boc group can then be removed with an acid like trifluoroacetic acid (TFA) to reveal a new N-terminal amine, ready for the next coupling cycle.[1]

Conclusion

(R)-1-Boc-azepane-2-carboxylic acid is a high-value, versatile building block for modern drug discovery. Its unique seven-membered ring structure offers novel conformational possibilities for scaffold design, while its stereochemical purity is essential for selective molecular recognition. The well-established chemistry of the Boc protecting group and the carboxylic acid functional handle makes its incorporation into complex molecules both predictable and efficient. This guide provides the foundational knowledge required for researchers to confidently and effectively utilize this compound in their synthetic and medicinal chemistry programs.

References

-

Cusabio. (n.d.). (R)-1-Boc-azepane-2-carboxylicacid. Retrieved from [Link]

-

LookChem. (n.d.). (R)-1-Boc-azepane-2-carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). Azepane-2-carboxylic acid. Retrieved from [Link]

-

Save My Exams. (2025, January 3). Physical Properties of Carboxylic Acids. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

Sources

- 1. Buy (S)-1-(Boc)azepane-2-carboxylic acid | 155905-76-3 [smolecule.com]

- 2. cusabio.com [cusabio.com]

- 3. lookchem.com [lookchem.com]

- 4. 1227926-67-1|(R)-1-(tert-Butoxycarbonyl)azepane-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 5. 1-Boc-L-氮杂环丁烷-2-羧酸 ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 6. (S)-1-Boc-azepane-2-carboxylic acid(155905-76-3) 1H NMR spectrum [chemicalbook.com]

- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

An In-Depth Technical Guide to the Synthesis of (R)-1-Boc-azepane-2-carboxylic acid

Foreword: The Significance of (R)-1-Boc-azepane-2-carboxylic acid in Modern Drug Discovery

(R)-1-Boc-azepane-2-carboxylic acid is a chiral building block of significant interest to the pharmaceutical and biotechnology industries. As a constrained seven-membered cyclic amino acid derivative, its incorporation into peptide-based therapeutics or small molecule drugs can impart favorable conformational rigidity, leading to enhanced target affinity, selectivity, and improved pharmacokinetic profiles. The tert-butoxycarbonyl (Boc) protecting group offers robust protection of the secondary amine, which is readily removed under acidic conditions, facilitating its use in solid-phase peptide synthesis and other intricate synthetic sequences. This guide provides a comprehensive overview of the primary synthetic pathways to obtain the enantiomerically pure (R)-enantiomer, tailored for researchers, scientists, and drug development professionals.

Strategic Approaches to Enantiopure (R)-1-Boc-azepane-2-carboxylic acid

The synthesis of a specific enantiomer of a chiral molecule presents a significant challenge in organic chemistry. The primary strategies to obtain enantiopure (R)-1-Boc-azepane-2-carboxylic acid can be broadly categorized into two main approaches:

-

Resolution of a Racemic Mixture: This classic and often highly effective strategy involves the synthesis of a racemic mixture of 1-Boc-azepane-2-carboxylic acid, followed by the separation of the two enantiomers. This can be achieved through enzymatic kinetic resolution or chemical resolution using a chiral resolving agent.

-

Asymmetric Synthesis: This more elegant approach aims to directly synthesize the desired (R)-enantiomer with high stereoselectivity, thereby avoiding the need for a resolution step. This is typically accomplished using chiral catalysts or auxiliaries.

This guide will delve into detailed protocols for the most practical and scientifically robust of these methods: Enzymatic Kinetic Resolution and Classical Chemical Resolution .

Part 1: Synthesis via Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful and green chemistry-aligned technique that leverages the high stereoselectivity of enzymes to differentiate between the two enantiomers of a racemic substrate. In this pathway, a racemic ester of 1-Boc-azepane-2-carboxylic acid is subjected to hydrolysis by a lipase. The enzyme will selectively hydrolyze one enantiomer (typically the (S)-ester in the case of many lipases and cyclic amino acid esters) at a much faster rate, leaving the other enantiomer ((R)-ester) unreacted. Subsequent separation and hydrolysis of the unreacted ester yield the desired (R)-acid.

Logical Workflow for Enzymatic Kinetic Resolution

Caption: Workflow for the synthesis of (R)-1-Boc-azepane-2-carboxylic acid via enzymatic kinetic resolution.

Experimental Protocols

The synthesis of the racemic ester begins with the cyclization of a suitable precursor to form the azepane ring, followed by esterification. A common route involves the Dieckmann condensation of a pimelate derivative followed by hydrolysis, decarboxylation, and subsequent esterification.

Protocol:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diethyl pimelate (1.0 eq) in anhydrous toluene.

-

Dieckmann Condensation: Add sodium ethoxide (1.1 eq) portion-wise to the stirred solution at room temperature. Heat the reaction mixture to reflux for 4-6 hours.

-

Hydrolysis and Decarboxylation: After cooling to room temperature, carefully add concentrated hydrochloric acid until the solution is acidic (pH ~1). Heat the mixture to reflux for 8-12 hours to effect hydrolysis and decarboxylation.

-

Work-up: Cool the reaction mixture and extract with diethyl ether. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude azepane-2-carboxylic acid.

-

Esterification: Dissolve the crude acid in methanol and add thionyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Purification: Remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel to afford racemic azepane-2-carboxylic acid methyl ester.

The secondary amine of the azepane ring is protected with a tert-butoxycarbonyl (Boc) group to prevent side reactions in subsequent steps.

Protocol:

-

Reaction Setup: Dissolve racemic azepane-2-carboxylic acid methyl ester (1.0 eq) in a mixture of dioxane and water (1:1).

-

Boc Protection: Add sodium bicarbonate (2.0 eq) to the solution, followed by the dropwise addition of di-tert-butyl dicarbonate (Boc)₂O (1.2 eq) dissolved in dioxane.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, remove the dioxane under reduced pressure. Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield racemic 1-Boc-azepane-2-carboxylic acid methyl ester.

This crucial step employs a lipase to selectively hydrolyze the (S)-enantiomer. Candida antarctica lipase B (CALB), often immobilized as Novozym® 435, is a highly effective and widely used biocatalyst for the resolution of cyclic amino acid esters.[1][2][3][4]

Protocol:

-

Reaction Setup: To a solution of racemic 1-Boc-azepane-2-carboxylic acid methyl ester (1.0 eq) in a phosphate buffer (pH 7.0) containing a co-solvent such as tert-butanol or acetonitrile (to improve substrate solubility), add immobilized Candida antarctica lipase B (e.g., Novozym® 435).

-

Enzymatic Hydrolysis: Stir the suspension at a controlled temperature (typically 30-40 °C) and monitor the reaction progress by chiral High-Performance Liquid Chromatography (HPLC) until approximately 50% conversion is reached.

-

Enzyme Removal: Filter off the immobilized enzyme. The enzyme can often be washed and reused.

-

Separation: Acidify the filtrate to pH 2-3 with dilute HCl and extract with ethyl acetate. The organic layer will contain the unreacted (R)-1-Boc-azepane-2-carboxylic acid methyl ester. The aqueous layer will contain the hydrolyzed (S)-1-Boc-azepane-2-carboxylic acid.

-

Purification of (R)-ester: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify by column chromatography to obtain the enantiomerically enriched (R)-ester.

The final step is the hydrolysis of the ester group to yield the desired carboxylic acid.

Protocol:

-

Reaction Setup: Dissolve the enantiomerically enriched (R)-1-Boc-azepane-2-carboxylic acid methyl ester in a mixture of tetrahydrofuran (THF) and water.

-

Hydrolysis: Add lithium hydroxide (LiOH) (1.5 eq) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

-

Work-up: Once the hydrolysis is complete, remove the THF under reduced pressure. Acidify the aqueous residue to pH 2-3 with dilute HCl and extract with ethyl acetate.

-

Final Product Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (R)-1-Boc-azepane-2-carboxylic acid.

Quantitative Data Summary for Enzymatic Resolution

| Step | Reactant | Product | Typical Yield | Enantiomeric Excess (e.e.) |

| 1a & 1b | Diethyl pimelate | Racemic 1-Boc-azepane-2-carboxylic acid methyl ester | 60-70% | N/A |

| 2 | Racemic 1-Boc-azepane-2-carboxylic acid methyl ester | (R)-1-Boc-azepane-2-carboxylic acid methyl ester | ~45% (of theoretical 50%) | >98% |

| 3 | (R)-1-Boc-azepane-2-carboxylic acid methyl ester | (R)-1-Boc-azepane-2-carboxylic acid | >90% | >98% |

Part 2: Synthesis via Chemical Resolution

Classical chemical resolution provides a robust and often scalable alternative to enzymatic methods. This approach involves the formation of diastereomeric salts by reacting the racemic carboxylic acid with a chiral resolving agent, typically a chiral amine. The resulting diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization. Subsequent treatment of the desired diastereomeric salt with acid liberates the enantiomerically pure carboxylic acid.

Logical Workflow for Chemical Resolution

Caption: Workflow for the synthesis of (R)-1-Boc-azepane-2-carboxylic acid via chemical resolution.

Experimental Protocols

The synthesis of the racemic acid is similar to the initial steps of the enzymatic route, but without the final esterification.

Protocol:

-

Dieckmann Condensation, Hydrolysis, and Decarboxylation: Follow the procedure outlined in Step 1a of the enzymatic resolution pathway to obtain crude racemic azepane-2-carboxylic acid.

-

N-Boc Protection: Dissolve the crude racemic azepane-2-carboxylic acid (1.0 eq) in a mixture of dioxane and water (1:1). Add sodium bicarbonate (2.0 eq) followed by di-tert-butyl dicarbonate (Boc)₂O (1.2 eq) in dioxane. Stir at room temperature for 12-18 hours.

-

Work-up and Purification: After reaction completion, remove the dioxane and acidify the aqueous residue to pH 2-3 with dilute HCl. Extract with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization to yield racemic 1-Boc-azepane-2-carboxylic acid.

The choice of resolving agent is critical for successful separation. A common and effective choice for the resolution of N-protected amino acids is a chiral amine such as (R)-(+)-α-methylbenzylamine or a cinchona alkaloid.[5][6]

Protocol:

-

Salt Formation: Dissolve racemic 1-Boc-azepane-2-carboxylic acid (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate). Add a solution of the chiral resolving agent (e.g., (R)-(+)-α-methylbenzylamine, 0.5 eq) in the same solvent.

-

Fractional Crystallization: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization of the less soluble diastereomeric salt.

-

Isolation: Collect the crystals by filtration and wash with a small amount of the cold solvent. The mother liquor will be enriched in the other diastereomer.

-

Enrichment: The enantiomeric purity of the crystallized salt can be enhanced by repeated recrystallization from the same solvent system.

The final step involves the decomposition of the diastereomeric salt to recover the enantiomerically pure carboxylic acid.

Protocol:

-

Salt Decomposition: Suspend the purified diastereomeric salt in a mixture of water and ethyl acetate.

-

Acidification: Add dilute HCl (e.g., 1 M) with vigorous stirring until the aqueous layer reaches a pH of 2-3.

-

Extraction: Separate the organic layer, and extract the aqueous layer with additional portions of ethyl acetate.

-

Final Product Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford (R)-1-Boc-azepane-2-carboxylic acid.

Quantitative Data Summary for Chemical Resolution

| Step | Reactant | Product | Typical Yield | Enantiomeric Excess (e.e.) |

| 1 | Diethyl pimelate | Racemic 1-Boc-azepane-2-carboxylic acid | 65-75% | N/A |

| 2 & 3 | Racemic 1-Boc-azepane-2-carboxylic acid | (R)-1-Boc-azepane-2-carboxylic acid | 30-40% (of theoretical 50%) | >98% (after recrystallization) |

Conclusion: A Versatile Building Block for Drug Discovery

This guide has detailed two robust and reliable pathways for the synthesis of enantiomerically pure (R)-1-Boc-azepane-2-carboxylic acid. The choice between enzymatic and chemical resolution will depend on factors such as available resources, scalability requirements, and the specific expertise of the research team. Both methods, when executed with precision, provide access to this valuable chiral building block, empowering the design and synthesis of next-generation therapeutics. The protocols provided herein, grounded in established chemical principles and supported by the scientific literature, offer a solid foundation for the successful synthesis of this important molecule in a research and development setting.

References

- Cini, E., Bifulco, G., Menchi, G., Rodriquez, M., & Taddei, M. (2012). Synthesis of Enantiopure 7‐Substituted Azepane‐2‐carboxylic Acids as Templates for Conformationally Constrained Peptidomimetics. European Journal of Organic Chemistry, 2012(9), 1755-1762.

- Kanerva, L. T., et al. (2011). Candida antarctica Lipase B in a Chemoenzymatic Route to Cyclic α‐Quaternary α‐Amino Acid Enantiomers. Chemistry – A European Journal, 17(9), 2655-2662.

- Hæffner, F., Norin, T., & Hult, K. (1998). Enantioselectivity of Candida antarctica lipase B.

- Thai, D. L., Sapko, M. T., Reiter, C. T., Bierer, D. E., & Perel, J. M. (1998). Asymmetric synthesis and pharmacology of methylphenidate and its para-substituted derivatives. Journal of Medicinal Chemistry, 41(4), 591-601.

- Larsson, A. M., et al. (2014). Lipase Catalyzed Regioselective Lactamization as a Key Step in the Synthesis of N-Boc (2 R)-1, 4-Oxazepane-2-Carboxylic Acid. Organic Process Research & Development, 18(9), 1116-1119.

- Wishka, D. G., et al. (2011). An asymmetric synthesis of (2S,5S)-5-substituted-azepane-2-carboxylate derivatives. The Journal of Organic Chemistry, 76(15), 6073-6085.

- Forró, E., & Fülöp, F. (2003). Lipase-catalyzed kinetic resolution of 7-, 8- and 12-membered alicyclic β-amino esters and N-hydroxymethyl-β-lactam enantiomers. Tetrahedron: Asymmetry, 14(23), 3805-3814.

- Ouchakour, L., Nonn, M., Remete, A. M., & Kiss, L. (2021). An Improved Stereocontrolled Access Route to Piperidine or Azepane β-Amino Esters and Azabicyclic β- and γ-Lactams; Synthesis of Novel Functionalized Azaheterocyles. Molecules, 26(12), 3656.

- Grygorenko, O. O., Radchenko, D. S., & Komarov, I. V. (2010). Synthesis of functionalized azepanes and oxepanes through diazocarbonyl chemistry. Tetrahedron, 66(33), 6167-6173.

- Hietanen, A., et al. (2012).

- Collet, A., Brienne, M. J., & Jacques, J. (1980).

- O'Donnell, M. J. (2001).

- Beak, P., & Lee, W. K. (1993). Asymmetric syntheses via the deprotonation of N-Boc-N-(p-methoxyphenyl) amine derivatives with s-butyllithium in the presence of (−)-sparteine. The Journal of Organic Chemistry, 58(5), 1109-1117.

- Coldham, I., et al. (2002). Asymmetric deprotonation of N-Boc piperidine. Organic Letters, 4(18), 3103-3105.

- Gotor, V., Alfonso, I., & García-Urdiales, E. (Eds.). (2008). Asymmetric organocatalysis: from biomimetic concepts to applications in asymmetric synthesis. John Wiley & Sons.

- Vasconcellos, M. L. A. A., et al. (2023). Lipase enzymes for sustainable synthesis of chiral active pharmaceutical ingredients (API)

- D'hooghe, M., & De Kimpe, N. (2006).

- Jacques, J., Collet, A., & Wilen, S. H. (1981).

- Kozma, D. (2002).

- Ku, A., et al. (2020). Synthesis of Functionalized Azepines via Cu(I)

Sources

- 1. researchgate.net [researchgate.net]

- 2. Enantioselectivity in Candida antarctica lipase B: A molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to (R)-1-Boc-azepane-2-carboxylic acid: Physicochemical Properties, Reactivity, and Applications

Introduction: The Strategic Value of a Constrained Scaffold

In the landscape of modern medicinal chemistry, the rational design of drug candidates hinges on the use of sophisticated molecular building blocks that offer precise control over three-dimensional structure, physicochemical properties, and biological activity. (R)-1-Boc-azepane-2-carboxylic acid emerges as a pivotal chiral scaffold in this context. It is a non-proteinogenic amino acid derivative featuring a seven-membered azepane ring. This saturated heterocycle provides a conformationally constrained backbone, a feature highly sought after in drug design to enhance binding affinity and selectivity for biological targets.

The molecule is strategically equipped with two key functional groups that dictate its synthetic utility. The nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group, which serves a dual purpose: it enhances solubility in common organic solvents and provides a chemically stable, yet readily cleavable, protecting group that is orthogonal to many other functionalities.[1] The carboxylic acid at the C2 position provides a versatile handle for elongation, such as in peptide synthesis, or for derivatization to explore structure-activity relationships (SAR).[1] This guide offers an in-depth analysis of the core properties, reactivity, and practical applications of (R)-1-Boc-azepane-2-carboxylic acid, tailored for researchers and scientists in the field of drug development.

Core Physicochemical Properties

The physical and chemical properties of a building block are foundational to its application, influencing everything from reaction conditions to the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the final drug candidate.

Table 1: Physicochemical Properties of (R)-1-Boc-azepane-2-carboxylic acid

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 1227926-67-1 | [2][3] |

| Molecular Formula | C₁₂H₂₁NO₄ | [1][2][3] |

| Molecular Weight | 243.30 g/mol | [1][3] |

| Appearance | Lyophilized powder or crystalline solid | [2] |

| Melting Point | 109–113 °C | [4] |

| Boiling Point | 369.0 ± 35.0 °C (Predicted) | [1][4] |

| Density | 1.133 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 4.03 ± 0.20 (Predicted) | [4] |

| Solubility | Soluble in many organic solvents (e.g., Methanol, CH₂Cl₂, Ethyl Acetate) |[1] |

The predicted pKa of approximately 4.03 is characteristic of a carboxylic acid, indicating it will be deprotonated to the corresponding carboxylate anion at physiological pH.[4][5] This property is critical, as the carboxylate moiety is a common pharmacophore for interacting with biological targets but can also influence membrane permeability.[6] The Boc group significantly increases the lipophilicity of the molecule compared to its unprotected parent, azepane-2-carboxylic acid, thereby improving its solubility in non-polar organic solvents used in synthesis.[1]

Spectral Analysis and Characterization

Structural verification is paramount in synthesis. The following describes the expected spectral data for (R)-1-Boc-azepane-2-carboxylic acid. While specific spectra for the (R)-enantiomer are not widely published, data for the analogous (S)-enantiomer is available and provides a reliable reference.[7]

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the nine protons of the tert-butyl group (Boc) around 1.4-1.5 ppm. The protons of the azepane ring will appear as a series of complex multiplets between approximately 1.5 and 3.5 ppm. The α-proton on the carbon bearing the carboxylic acid will likely appear as a multiplet around 4.0-4.5 ppm. The acidic proton of the carboxylic acid may appear as a broad singlet at a variable chemical shift, typically >10 ppm, or may not be observed depending on the solvent.

-

¹³C NMR: The carbon spectrum will show a signal for the quaternary carbon of the Boc group around 80 ppm and the Boc carbonyl carbon around 155 ppm. The carbons of the azepane ring will appear in the aliphatic region (approx. 25-60 ppm), and the carboxylic acid carbonyl will be observed downfield, typically >175 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong, broad absorption band for the O-H stretch of the carboxylic acid, typically centered around 3000 cm⁻¹. A sharp, strong C=O stretching band for the carboxylic acid carbonyl will appear around 1700-1725 cm⁻¹, and another C=O stretch for the Boc carbamate will be present around 1680-1700 cm⁻¹.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) in negative mode would be expected to show the deprotonated molecule [M-H]⁻ at m/z 242.1. In positive mode, the sodiated adduct [M+Na]⁺ at m/z 266.1 is commonly observed.

Protocol 1: ¹H NMR Sample Preparation and Acquisition

This protocol describes a self-validating system for ensuring the identity and purity of the compound.

-

Sample Preparation: Accurately weigh 5-10 mg of (R)-1-Boc-azepane-2-carboxylic acid directly into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) using a glass pipette. Chloroform-d is often suitable due to its ability to solubilize the compound and its relatively clean spectral window.

-

Dissolution: Cap the NMR tube and gently invert it several times to fully dissolve the sample. If needed, brief sonication in a water bath can be used to aid dissolution.

-

Instrument Setup: Insert the sample into the NMR spectrometer. Ensure the instrument is locked on the deuterium signal of the solvent and properly shimmed to achieve a homogeneous magnetic field, which is critical for high-resolution data.

-

Acquisition: Acquire a standard proton spectrum. Typical parameters on a 400 MHz instrument would include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. A total of 8 to 16 scans is usually sufficient for a high signal-to-noise ratio.

-

Data Processing: Process the resulting Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) followed by a Fourier transform. Phase and baseline correct the spectrum and integrate all signals. The integration of the Boc singlet (9H) should serve as an internal reference for the other signals.

Chemical Reactivity and Synthetic Utility

The synthetic value of (R)-1-Boc-azepane-2-carboxylic acid lies in the orthogonal reactivity of its two primary functional groups. The Boc group is stable to a wide range of conditions but is selectively removed under acidic treatment, while the carboxylic acid is readily activated for nucleophilic attack.[1]

Boc Group Deprotection

-

Mechanistic Rationale: The Boc group is cleaved via an acid-catalyzed E1 elimination mechanism. Protonation of the carbamate carbonyl is followed by the loss of the stable tert-butyl cation, which is then quenched to form isobutylene gas. This process regenerates the free secondary amine of the azepane ring. The choice of acid is critical; strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent are effective and ensure complete removal without affecting other acid-stable groups.

Protocol 2: Standard Boc-Group Deprotection using Trifluoroacetic Acid (TFA)

-

Reaction Setup: Dissolve (R)-1-Boc-azepane-2-carboxylic acid (1.0 eq) in dichloromethane (DCM) at a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stir bar.

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add TFA (5-10 eq) dropwise. The reaction is often accompanied by gentle bubbling (isobutylene evolution).

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.

-

Workup: Upon completion, concentrate the reaction mixture in vacuo to remove the DCM and excess TFA. The resulting residue is the TFA salt of the deprotected amine.

-

Purification/Isolation: The crude salt can often be used directly in the next step. Alternatively, it can be neutralized by dissolving in a suitable solvent and washing with a mild aqueous base (e.g., saturated NaHCO₃ solution) followed by extraction and solvent evaporation.

Carboxylic Acid Functionalization: Amide Coupling

-

Mechanistic Rationale: Direct reaction between a carboxylic acid and an amine to form an amide bond is extremely slow and requires high temperatures. Therefore, the carboxylic acid must first be activated to create a better electrophile. Common coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC/HOBt (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride / Hydroxybenzotriazole) convert the hydroxyl of the carboxylic acid into a better leaving group, facilitating rapid and efficient attack by an amine nucleophile under mild conditions.

Protocol 3: Amide Coupling using HATU

-

Reaction Setup: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-1-Boc-azepane-2-carboxylic acid (1.0 eq) in a dry, polar aprotic solvent such as N,N-dimethylformamide (DMF).

-

Activation: Add HATU (1.1 eq) and a non-nucleophilic base, typically diisopropylethylamine (DIPEA) (2.0-3.0 eq), to the solution. Stir for 15-30 minutes at room temperature to allow for the formation of the activated ester.

-

Nucleophile Addition: Add the desired amine nucleophile (1.0-1.2 eq) to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature for 2-12 hours. Monitor for completion by TLC or LC-MS.

-

Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can then be purified by flash column chromatography on silica gel to yield the desired amide.

Visualization of Synthetic Workflow

The following diagram illustrates the sequential functionalization of the molecule, first at the carboxylic acid and then at the amine, demonstrating its utility as a bifunctional scaffold.

Caption: Synthetic workflow for derivatizing (R)-1-Boc-azepane-2-carboxylic acid.

Applications in Drug Discovery and Development

The primary application of (R)-1-Boc-azepane-2-carboxylic acid is as a chiral building block for the synthesis of complex, sp³-rich molecules with potential therapeutic value.[8]

-

Constrained Peptidomimetics: The seven-membered ring restricts the conformational freedom of the molecular backbone compared to linear amino acids. When incorporated into a peptide sequence, it can induce specific secondary structures (e.g., turns) or pre-organize side chains for optimal interaction with a protein binding pocket. This often leads to increased potency, selectivity, and metabolic stability, as the constrained structure can be less susceptible to proteolytic degradation.

-

Chiral Scaffolds: The inherent chirality of the molecule ensures that syntheses produce enantiomerically pure compounds, which is a regulatory requirement and crucial for avoiding off-target effects associated with an undesired enantiomer.[1]

-

GPCR Ligands and Beyond: The azepane scaffold has been successfully employed in the development of ligands for various biological targets, including G protein-coupled receptors (GPCRs), enzymes, and ion channels. Its unique size and conformational properties allow it to access chemical space that is distinct from more common five-membered (proline) or six-membered (pipecolic acid) rings.[1]

Handling, Storage, and Safety

Proper handling and storage are essential to maintain the integrity and purity of the compound.

-

Safety Precautions: (R)-1-Boc-azepane-2-carboxylic acid is classified with hazard statements including H315 (Causes skin irritation) and H319 (Causes serious eye irritation).[3] Some suppliers also list H302, H312, and H332, indicating it may be harmful if swallowed, in contact with skin, or inhaled.[9] Standard personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, should be worn at all times.[9] All manipulations should be performed in a well-ventilated fume hood.

-

Storage Conditions: To prevent degradation, the compound should be stored in a tightly sealed container in a dry and cool place. For long-term storage, refrigeration at 2-8°C or freezing at -20°C is recommended.[2][3] Avoid repeated freeze-thaw cycles.

References

-

Cusabio. (R)-1-Boc-azepane-2-carboxylicacid. [Link]

-

PubChem. Azepane-2-carboxylic acid. [Link]

-

LookChem. (R)-1-Boc-azepane-2-carboxylic acid. [Link]

-

Horgan, C., & O'Sullivan, T. P. (2022). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Current Medicinal Chemistry, 29(13), 2203–2234. [Link]

-

Chemistry LibreTexts. (2023). Physical Properties of Carboxylic Acids. [Link]

-

American Chemical Society. (2025). Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. [Link]

Sources

- 1. Buy (S)-1-(Boc)azepane-2-carboxylic acid | 155905-76-3 [smolecule.com]

- 2. cusabio.com [cusabio.com]

- 3. 1227926-67-1|(R)-1-(tert-Butoxycarbonyl)azepane-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 4. (R)-1-Boc-azepane-2-carboxylic acid|lookchem [lookchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. (S)-1-Boc-azepane-2-carboxylic acid(155905-76-3) 1H NMR spectrum [chemicalbook.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. enamine.enamine.net [enamine.enamine.net]

The Crowded Ring: A Structural and Conformational Guide to (R)-1-Boc-azepane-2-carboxylic acid

Abstract

(R)-1-Boc-azepane-2-carboxylic acid is a chiral, non-proteinogenic amino acid derivative that serves as a vital building block in medicinal chemistry. Its seven-membered azepane scaffold offers a unique conformational landscape that is instrumental in the design of constrained peptidomimetics and bioactive molecules. This technical guide provides an in-depth analysis of the structural features and conformational dynamics of this molecule. By synthesizing data from analogous crystal structures, spectroscopic principles, and computational chemistry, we elucidate the dominant conformations and the profound influence of the N-tert-butoxycarbonyl (Boc) protecting group on the ring's geometry. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this versatile synthetic intermediate.

Introduction: The Significance of the Azepane Scaffold

The seven-membered azepane ring is a privileged scaffold in modern drug discovery.[1] Its inherent flexibility, greater than that of more common five- and six-membered rings, allows for the exploration of a wider conformational space, which can be crucial for optimizing interactions with biological targets.[2][3] When incorporated into peptide sequences, azepane-based amino acids act as templates for conformationally constrained peptidomimetics, capable of mimicking or stabilizing specific secondary structures like β-turns.[1]

(R)-1-Boc-azepane-2-carboxylic acid, specifically, combines three key features:

-

The Azepane Core: A flexible seven-membered saturated heterocycle.

-

Chiral Carboxylic Acid: The (R)-stereocenter at the C2 position provides a defined three-dimensional orientation for further synthetic elaboration, typically in peptide synthesis.

-

N-Boc Protecting Group: A bulky tert-butoxycarbonyl group that not only protects the ring nitrogen from unwanted reactions but also exerts significant steric influence on the ring's conformational preferences.[4][5]

Understanding the interplay between these elements is paramount for rationally designing molecules with desired pharmacological profiles.

Structural Analysis: Methods and Postulates

Direct experimental data from a single-crystal X-ray diffraction study of (R)-1-Boc-azepane-2-carboxylic acid is not publicly available. However, a robust structural hypothesis can be formulated by examining high-resolution data from closely related analogues and applying fundamental principles of stereochemistry and conformational analysis.

Insights from X-ray Crystallography of an N-Boc-Caprolactam Analogue

A pivotal study by Gruber et al. on N-Boc-substituted ε-caprolactams provides critical, experimentally-derived insights.[2][3] Caprolactam possesses a seven-membered ring analogous to azepane, with a key difference being the C=O group at the C2 position instead of a CH2 group. The study analyzed a derivative with an N-Boc group and a methoxycarbonyl group at the C6 position, which is structurally analogous to the C2 position in our target molecule.

The X-ray crystal structure revealed that the seven-membered ring adopts a chair-type conformation .[3] Crucially, the bulky N-Boc group forces the C6-ester substituent into an axial orientation . This is a direct consequence of minimizing steric strain. An equatorial placement of the large Boc group is energetically favored, which in turn directs the adjacent substituent into an axial position to relieve A(1,2) strain.

Based on this strong evidence, we can postulate that the solid-state structure of (R)-1-Boc-azepane-2-carboxylic acid also features a chair-like azepane ring with the C2-carboxylic acid group in an axial position.

The Role of the N-Boc Group

The tert-butoxycarbonyl (Boc) group is widely used to protect amines in organic synthesis.[4][6] Its steric bulk is a defining characteristic that significantly impacts the conformation of cyclic systems. In the case of the N-Boc-caprolactam, the amide bond plane (C-N-C=O) is largely planar, and the Boc carbonyl is positioned trans to the ring carbonyl.[3] This arrangement influences the overall ring puckering. For the azepane ring, the lone pair on the nitrogen and the bulky Boc group create a significant steric presence that dictates the equilibrium between possible ring conformations.

The diagram below illustrates the logical flow for deducing the likely solid-state conformation.

Caption: Logic flow for conformational postulation.

Conformational Dynamics in Solution

While crystal structures provide a precise snapshot of the solid-state conformation, the behavior of molecules in solution is often more complex and biologically relevant. Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), coupled with computational modeling, are essential for characterizing this dynamic behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying conformational equilibria. For (R)-1-Boc-azepane-2-carboxylic acid, several key features in the ¹H NMR spectrum are expected:

-

Alpha-Protons: The protons on carbons adjacent to the nitrogen (C2 and C7) and the carbonyl group of the carboxylic acid (C2) will be deshielded, appearing downfield. The proton at C2 is expected to be a multiplet in the range of 4.0-4.5 ppm.

-

Ring Protons: The remaining methylene protons on the azepane ring will appear as complex, overlapping multiplets, typically between 1.2 and 2.0 ppm.

-

Boc Group Protons: The nine equivalent protons of the tert-butyl group will give rise to a sharp singlet around 1.4 ppm.

The study on the N-Boc-caprolactam analogue revealed that in solution (CD₂Cl₂), the molecule exists as a dynamic equilibrium between two chair forms.[2] At room temperature, the exchange is fast on the NMR timescale, resulting in averaged signals. However, variable-temperature NMR experiments showed a decoalescence of signals at low temperatures, allowing for the quantification of the two conformers. The major conformer (70%) was identified as the one with the axial C6-ester, consistent with the solid-state structure. The minor conformer (30%) had the ester in the equatorial position.[2]

It is highly probable that (R)-1-Boc-azepane-2-carboxylic acid exhibits similar behavior in non-polar solvents, existing as a mixture of chair-like conformers in rapid exchange. The conformer with the axial carboxylic acid is predicted to be the major species in solution.

Computational Modeling Workflow

In the absence of complete experimental data, computational chemistry provides a robust framework for exploring the conformational energy landscape. A typical workflow for analyzing the conformation of (R)-1-Boc-azepane-2-carboxylic acid is outlined below.

Caption: Workflow for computational conformational analysis.

This process allows for the identification of all low-energy minima on the potential energy surface. The primary equilibrium to investigate would be the chair-twist and boat families of conformations, and within the dominant chair form, the relative energies of the axial vs. equatorial placement of the carboxylic acid group. Computational studies on similar seven-membered rings have confirmed that the twist-chair conformation is often the most stable.

Summary of Key Structural and Conformational Parameters

The following table summarizes the postulated and known parameters for (R)-1-Boc-azepane-2-carboxylic acid and its key analogue. Torsion angles for the N-Boc-caprolactam are provided to illustrate the chair-like pucker of the ring.

| Parameter | (R)-1-Boc-azepane-2-carboxylic acid (Postulated) | N-Boc-6-(methoxycarbonyl)caprolactam (Experimental, X-ray)[3] |

| Ring Conformation | Predominantly Chair-like | Chair |

| C2-Substituent Orientation | Axial (major conformer) | Axial (C6-ester) |

| N-Boc Group Orientation | Pseudo-Equatorial | Pseudo-Equatorial |

| Solution Dynamics | Equilibrium between chair conformers | Equilibrium between two chair forms (70% axial, 30% equatorial) |

| Ring Torsion Angle 1 | N/A | C7-N1-C2-C3 = 60.1° |

| Ring Torsion Angle 2 | N/A | N1-C2-C3-C4 = -72.8° |

| Ring Torsion Angle 3 | N/A | C2-C3-C4-C5 = 62.1° |

| Ring Torsion Angle 4 | N/A | C3-C4-C5-C6 = -74.4° |

| Ring Torsion Angle 5 | N/A | C4-C5-C6-C7 = 64.6° |

| Ring Torsion Angle 6 | N/A | C5-C6-C7-N1 = -69.1° |

| Ring Torsion Angle 7 | N/A | C6-C7-N1-C2 = 29.5° |

Experimental Protocols

Protocol: Variable-Temperature NMR Spectroscopy

Objective: To resolve the individual conformers of (R)-1-Boc-azepane-2-carboxylic acid and determine their relative populations.

-

Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent with a low freezing point (e.g., dichloromethane-d₂, CD₂Cl₂, or toluene-d₈) in a 5 mm NMR tube.

-

Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (298 K) to serve as a reference.

-

Cooling and Acquisition: Gradually lower the temperature of the NMR probe in 10-20 K increments. Allow the sample to equilibrate for 5-10 minutes at each new temperature.

-

Data Acquisition: Acquire a ¹H NMR spectrum at each temperature point, monitoring for signal broadening, decoalescence, and the appearance of new signals corresponding to the distinct conformers.

-

Analysis: Once clear signals for both conformers are resolved at a low temperature (e.g., 183 K), integrate the corresponding peaks to determine the population ratio.

-

Gibbs Free Energy Calculation: Use the integrated areas (K = [axial]/[equatorial]) to calculate the difference in Gibbs free energy (ΔG) between the conformers using the equation: ΔG = -RTln(K).

Protocol: Crystallization for X-ray Diffraction

Objective: To obtain a single crystal of (R)-1-Boc-azepane-2-carboxylic acid suitable for single-crystal X-ray diffraction analysis.

-

Solvent Selection: Screen for suitable solvent systems. Start with common solvents like ethyl acetate, methanol, acetone, and acetonitrile. The goal is to find a solvent in which the compound is sparingly soluble at room temperature but readily soluble when heated.

-

Slow Evaporation Method:

-

Prepare a nearly saturated solution of the compound in a chosen solvent in a small vial.

-

Loosely cap the vial or cover it with parafilm perforated with a few small holes.

-

Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.

-

-

Vapor Diffusion Method:

-

Prepare a concentrated solution of the compound in a good solvent (e.g., ethyl acetate).

-

Place this solution in a small, open vial.

-

Place the small vial inside a larger, sealed jar containing a small amount of an "anti-solvent" (a solvent in which the compound is poorly soluble, e.g., hexane).

-

The anti-solvent vapor will slowly diffuse into the solution, reducing the compound's solubility and promoting crystal growth.

-

-

Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a cryoloop and immediately mount them on the diffractometer for analysis.

Conclusion

The structural and conformational properties of (R)-1-Boc-azepane-2-carboxylic acid are dominated by the steric demands of the N-Boc group and the inherent flexibility of the seven-membered ring. Drawing upon strong evidence from analogous crystal structures, the azepane ring is predicted to adopt a chair-like conformation, with the C2-carboxylic acid substituent preferentially occupying an axial position in both the solid state and as the major conformer in solution. This conformational bias is a critical design element for medicinal chemists, providing a structurally defined and predictable scaffold for the synthesis of complex molecular architectures. Further experimental validation through X-ray crystallography and advanced NMR studies on the title compound would provide a definitive picture and refine the models presented herein.

References

-

Gruber, T., Thompson, A. L., Odell, B., Bombicz, P., & Schofield, C. J. (2014). Conformational studies on substituted ε-caprolactams by X-ray crystallography and NMR spectroscopy. New Journal of Chemistry, 38(12), 6017-6026. Available at: [Link]

-

Gruber, T., Thompson, A. L., Odell, B., et al. (2014). Conformational studies on substituted ε-caprolactams by X-ray crystallography and NMR spectroscopy. ResearchGate. Available at: [Link]

-

Ullah, F., Adeboye, O. A., & Yaro, C. A. (2022). Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane. ACS Omega, 7(17), 14781–14792. Available at: [Link]

-

Gstach, H., & Seebach, D. (2010). ChemInform Abstract: Synthesis of Enantiopure 7-Substituted Azepane-2-carboxylic Acids as Templates for Conformationally Constrained Peptidomimetics. ChemInform, 26(12). Available at: [Link]

-

ResearchGate. (n.d.). Figure S6. Polar charts of dihedral angles on the azepane ring. Retrieved from [Link]

-

Supporting Information for Organoaluminum Hydrides Catalyzed Hydroboration. (n.d.). ACS Publications. Retrieved from [Link]

-

LibreTexts Chemistry. (2023). 21.11: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

-

Cusabio. (n.d.). (R)-1-Boc-azepane-2-carboxylicacid. Retrieved from [Link]

-

Singh, U. P., & Singh, T. P. (1994). Design of peptides: synthesis, crystal structure, molecular conformation, and conformational calculations of N-Boc-L-Phe-Dehydro-Ala-OCH3. International Journal of Peptide and Protein Research, 44(4), 313-322. Available at: [Link]

-

Bisetty, K., Gomez-Catalan, J., Aleman, C., et al. (2004). Computational study of the conformational preferences of the (R)-8-amino-pentacyclo[5.4.0.0(2,6).0(3,10).0(5,9)]undecane-8-carboxylic acid monopeptide. Journal of Peptide Science, 10(5), 274-284. Available at: [Link]

-

Breitenlechner, C. B., Wegge, T., Berillon, L., et al. (2004). Structure-based optimization of novel azepane derivatives as PKB Inhibitors. ORCA. Available at: [Link]

-

Al-Shamery, N., Heppner, F., Dosche, C., & Lee, P. S. (2025). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. Available at: [Link]

-

Zhang, Y., & Liu, G. (2015). Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). Crystal structure of bis(tert-butyl) 2-(tert-butylamino)-5-acetyl- 6-methyl-4H-pyran-3,4-dicarboxylate, C22H35NO6. Retrieved from [Link]

-

da Silva, A. C., & da Silva, C. A. (2002). Comprehensive conformational analysis of N-acetyl-L-isoleucine-N-methylamide: An ab initio study. ResearchGate. Available at: [Link]

-

Zefirov, A. N., & Zefirov, N. S. (2014). Synthesis and theoretical studies of the conformational behaviour of N-vinylcaprolactam/N-vinylimidazole copolymers in selective solvent. Molecular Systems Design & Engineering, 1(1), 1-1. Available at: [Link]

-

ResearchGate. (n.d.). Conformational analysis of caprolactam, cycloheptene and caprolactone. Retrieved from [Link]

-

Feng, R., & Liu, Y. (2023). Assessing the Conformational Equilibrium of Carboxylic Acid via QM and MD Studies on Acetic Acid. Journal of Chemical Information and Modeling, 63(19), 6031–6041. Available at: [Link]

-

Sharma, S. K., & Kumar, A. (2019). Efficient and expeditious chemoselective BOC protection of amines in catalyst and solvent free media. ResearchGate. Available at: [Link]

Sources

- 1. β-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Conformational studies on substituted ε-caprolactams by X-ray crystallography and NMR spectroscopy - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C4NJ01339E [pubs.rsc.org]

- 4. cusabio.com [cusabio.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Commercial suppliers of enantiomerically pure (R)-1-Boc-azepane-2-carboxylic acid

An In-Depth Technical Guide to Sourcing and Validating Enantiomerically Pure (R)-1-Boc-azepane-2-carboxylic Acid

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of (R)-1-Boc-azepane-2-carboxylic acid, a critical chiral building block in modern medicinal chemistry. We will delve into reliable commercial sources, essential quality control protocols for ensuring enantiomeric purity, and the scientific context for its application in pharmaceutical research and development.

The Strategic Importance of Chiral Azepane Scaffolds in Drug Discovery

The azepane ring, a seven-membered saturated heterocycle, is a privileged scaffold in medicinal chemistry. Its derivatives exhibit a high degree of structural diversity and a wide range of pharmacological properties, leading to their incorporation into numerous FDA-approved drugs for treating cancer, infectious diseases, and neurological disorders.[1][2] The conformational flexibility of the seven-membered ring allows for optimal binding to a variety of biological targets.

For such molecules, stereochemistry is paramount. The biological activity of a chiral drug is often confined to a single enantiomer, while the other may be inactive or, in some cases, contribute to undesirable side effects. Therefore, access to enantiomerically pure starting materials like (R)-1-Boc-azepane-2-carboxylic acid is a non-negotiable prerequisite for the synthesis of stereochemically defined drug candidates. The tert-butoxycarbonyl (Boc) protecting group provides a stable, yet readily cleavable, handle on the nitrogen atom, while the carboxylic acid moiety offers a versatile point for synthetic elaboration, such as amide bond formation in peptide synthesis.[3][4]

Commercial Sourcing of (R)-1-Boc-azepane-2-carboxylic Acid

The procurement of high-quality starting materials is the foundation of any successful synthesis campaign. (R)-1-Boc-azepane-2-carboxylic acid is available from a variety of chemical suppliers who specialize in chiral building blocks. However, purity, available quantities, and the depth of analytical data provided can vary significantly.

Below is a comparative table of representative commercial suppliers. Researchers should always request lot-specific Certificates of Analysis (CoA) to verify purity and enantiomeric excess (ee) before purchase.

| Supplier | Synonyms | CAS Number | Reported Purity / Enantiomeric Excess (ee) |

| Activate Scientific | (R)-1-Boc-azepane-2-carboxylic acid | 1227926-67-1 | 97+% ee[5] |

| Alichem | (R)-1-(tert-Butoxycarbonyl)azepane-2-carboxylic acid | 1227926-67-1 | Not specified[5] |

| ACHEMBLOCK | (R)-1-Boc-azepane-2-carboxylic acid | 1227926-67-1 | 97%[5] |

| Chemenu | (2R)-1-[(tert-butoxy)carbonyl]azepane-2-carboxylic acid | 1227926-67-1 | 97%[5] |

| Matrix Scientific | (R)-1-Boc-azepane-2-carboxylic acid | 1227926-67-1 | 90+%[5] |

| BLDpharm | (R)-1-(tert-Butoxycarbonyl)azepane-2-carboxylic acid | 1227926-67-1 | Not specified[6] |

Note: This table is not exhaustive and is intended for illustrative purposes. Availability and specifications are subject to change. The CAS number for the (R)-enantiomer is sometimes incorrectly cited; the primary CAS for the racemic mixture is 98303-20-9.

The Causality of Rigorous Analytical Validation

Trusting a supplier's label without independent verification is a significant risk in drug development. The enantiomeric purity of a starting material directly impacts the stereochemical integrity of all subsequent compounds in a synthetic sequence. Therefore, a self-validating system of orthogonal analytical techniques is not just best practice; it is essential for ensuring reproducible results and regulatory compliance.

The following workflow outlines the critical steps for validating a new batch of (R)-1-Boc-azepane-2-carboxylic acid.

Caption: A logical workflow for the comprehensive validation of a chiral starting material.

Detailed Experimental Protocol: Chiral HPLC for Enantiomeric Purity

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric excess of a chiral compound.[][8][9] The principle relies on the differential interaction of the two enantiomers with a chiral stationary phase (CSP), leading to different retention times.

Objective: To separate the (R) and (S) enantiomers of 1-Boc-azepane-2-carboxylic acid and quantify the enantiomeric excess (ee%) of the (R)-enantiomer.

Methodology:

-

Sample Preparation:

-

Accurately weigh ~1 mg of the compound into a 2 mL HPLC vial.

-

Dissolve in 1 mL of mobile phase solvent (e.g., a mixture of hexane and isopropanol). Ensure complete dissolution. This creates a 1 mg/mL stock solution.

-

Causality: Proper dissolution is critical to ensure a representative sample is injected and to avoid column blockage.

-

-

Instrumentation and Column:

-

HPLC System: A standard HPLC or UPLC system with a UV detector.

-

Chiral Column: A polysaccharide-based CSP is often effective. Columns such as Daicel CHIRALPAK® AD-H or CHIRALCEL® OD-H are excellent starting points.

-

Causality: Polysaccharide-based CSPs have broad applicability for separating a wide range of chiral compounds, including N-protected amino acids.[10]

-

-

Chromatographic Conditions (Example):

-

Mobile Phase: 90:10 Hexane:Isopropanol (with 0.1% Trifluoroacetic Acid, TFA).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection Wavelength: 210 nm.

-

Injection Volume: 5 µL.

-

Causality: TFA is added to suppress the ionization of the carboxylic acid, leading to better peak shape and reproducibility. The low wavelength (210 nm) is necessary because the Boc-protected amino acid lacks a strong chromophore.

-

-

Procedure:

-

Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Inject a sample of the racemic (R/S)-1-Boc-azepane-2-carboxylic acid (if available) to determine the retention times of both enantiomers.

-

Inject the (R)-enantiomer sample.

-

Integrate the peak areas for both the major ((R)-enantiomer) and minor ((S)-enantiomer) peaks.

-

-

Data Analysis:

-

Calculate the enantiomeric excess (ee%) using the following formula:

-

ee% = [(Area_R - Area_S) / (Area_R + Area_S)] * 100

-

-

A result of ≥99% ee is typically required for use in pharmaceutical synthesis.

-

Structural Elucidation and the Role of the Boc Group

Confirming the correct chemical structure is as important as verifying its stereochemistry. NMR spectroscopy and mass spectrometry are indispensable tools for this purpose.

Caption: Key structural features of the target molecule. (Note: Image placeholder used).

-

¹H NMR: Will confirm the presence of the tert-butyl protons of the Boc group (a characteristic singlet at ~1.4 ppm) and the protons of the azepane ring system.

-

¹³C NMR: Will show the characteristic carbonyl carbons of the Boc group (~155 ppm) and the carboxylic acid (~175 ppm), as well as the carbons of the seven-membered ring.

-

Mass Spectrometry: Electrospray ionization (ESI) in negative mode will typically show the [M-H]⁻ ion, confirming the molecular weight of 243.30 g/mol .

The Boc (tert-butoxycarbonyl) group is a cornerstone of modern organic synthesis. Its stability under a wide range of reaction conditions, coupled with its facile removal under mild acidic conditions (e.g., TFA in dichloromethane), allows for the selective unmasking of the nitrogen atom at the desired synthetic step.[3] This strategic protection is fundamental to building complex molecular architectures.

Conclusion: A Foundation for Excellence in Synthesis

(R)-1-Boc-azepane-2-carboxylic acid is a valuable building block for the development of novel therapeutics. Its successful application, however, is entirely dependent on the quality of the starting material. By partnering with reputable suppliers and implementing a rigorous, in-house analytical validation workflow, research and development teams can mitigate risks associated with impurities. This ensures the stereochemical integrity of their synthetic intermediates and, ultimately, the safety and efficacy of the final drug candidate. Adherence to these principles of scientific integrity is not merely procedural—it is the bedrock of innovative and successful drug discovery.

References

-

Cusabio. (R)-1-Boc-azepane-2-carboxylicacid. Available from: [Link]

-

LookChem. (R)-1-Boc-azepane-2-carboxylic acid. Available from: [Link]

-

Zha, G-F., Rakesh, K.P., Manukumar, H.M., Shantharam, C.S., Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 164, 465-494. Available from: [Link]

-

PubMed. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (2019). Available from: [Link]

-

International Journal of Pharmaceutical and Allied Sciences. (2011). CHIRAL DRUG ANALYSIS AND THEIR APPLICATION Review Article. Available from: [Link]

-

Analytical Chemistry. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Available from: [Link]

-

ResearchGate. Two-Step Synthesis of Enantiomerically Pure Morphans from (R)-Carvone. Available from: [Link]

-

PMC. Two-Step Synthesis of Enantiomerically Pure Morphans from (R)-Carvone. Available from: [Link]

-

Wiley. CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS. Available from: [Link]

-

MDPI. An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. China HBr/AcOH manufacturer | HYDROBROMIC ACID 33% IN ACETIC ACID supplier | CAS:37348-16-6. Available from: [Link]

-

Wiley-VCH. Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Available from: [Link]

Sources

- 1. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review [ouci.dntb.gov.ua]

- 2. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Buy (S)-1-(Boc)azepane-2-carboxylic acid | 155905-76-3 [smolecule.com]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. lookchem.com [lookchem.com]

- 6. 1227926-67-1|(R)-1-(tert-Butoxycarbonyl)azepane-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 8. globalresearchonline.net [globalresearchonline.net]

- 9. xpyan.jiangnan.edu.cn [xpyan.jiangnan.edu.cn]

- 10. content.e-bookshelf.de [content.e-bookshelf.de]

Azepane-Based Amino Acids: A Comprehensive Technical Guide for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The introduction of conformational constraints into peptide structures is a cornerstone of modern medicinal chemistry. This strategy aims to pre-organize a peptide into its bioactive conformation, thereby enhancing its binding affinity, selectivity, and metabolic stability. Among the various approaches to achieve this, the incorporation of non-natural amino acids with cyclic scaffolds has proven particularly fruitful. This guide focuses on azepane-based amino acids, seven-membered cyclic analogues of natural amino acids, which offer a unique blend of flexibility and constraint. Their larger ring size compared to proline and pipecolic acid provides access to a distinct conformational space, making them valuable tools in the design of novel therapeutics and chemical probes.

This technical guide, written from the perspective of a Senior Application Scientist, provides an in-depth exploration of azepane-based amino acids. We will delve into the intricacies of their synthesis, the nuances of their conformational behavior, and their diverse applications in drug discovery and peptide science. The content is structured to not only inform but also to empower researchers with the practical knowledge needed to effectively utilize these valuable building blocks in their own research endeavors.

Part 1: The Synthesis of Azepane-Based Amino Acids: Crafting the Core Scaffold

The synthesis of enantiomerically pure azepane-based amino acids is a non-trivial task that has been approached from several angles. The choice of synthetic route often depends on the desired substitution pattern, scalability, and the availability of starting materials.

The Chiral Pool Approach: Leveraging Nature's Building Blocks

A common and often efficient strategy is to start from readily available chiral molecules, such as natural amino acids. L-Lysine, with its pendent amino group, is a popular starting material for the synthesis of various azepane derivatives.

A representative synthetic scheme starting from L-lysine involves a sequence of protection, cyclization, and functional group manipulation. For instance, the synthesis of a constrained lysine analogue can be achieved through a multi-step process that includes the formation of a cyclic sulfonamide, followed by reductive ring-opening. This approach has been successfully employed in the synthesis of azepane-based dipeptide mimics.

Experimental Protocol: Synthesis of an Azepane-Based Dipeptide Mimic from L-Lysine (Conceptual)

-

Protection: Protect the α-amino and carboxyl groups of L-lysine.

-

Sulfonylation: React the ε-amino group with a suitable sulfonyl chloride to form a sulfonamide.

-

Intramolecular Cyclization: Induce intramolecular cyclization via an N-alkylation reaction to form the seven-membered ring.

-

Deprotection and Functionalization: Selectively deprotect the α-amino and carboxyl groups and introduce the desired functionalities for peptide coupling.

Asymmetric Synthesis: Building Chirality from the Ground Up

When the desired enantiomer is not readily accessible from the chiral pool, asymmetric synthesis provides a powerful alternative. This approach involves the use of chiral catalysts or auxiliaries to control the stereochemistry of the newly formed stereocenters.

A notable example is the asymmetric hydrogenation of a cyclic enamine precursor. This reaction, often catalyzed by a chiral transition metal complex, can afford the desired azepane ring with high enantiomeric excess.

Ring-Closing Metathesis (RCM): A Modern and Versatile Strategy

Ring-closing metathesis has emerged as a powerful tool for the synthesis of a wide variety of cyclic compounds, including azepanes. This reaction, typically catalyzed by ruthenium-based catalysts, involves the intramolecular reaction of two terminal alkenes to form a cycloalkene.

The synthesis of azepane-based amino acids via RCM often starts with a diene precursor that can be readily assembled from simple starting materials. The resulting cyclic alkene can then be hydrogenated to the saturated azepane ring. This method offers high functional group tolerance and allows for the introduction of diverse substituents on the azepane scaffold.

subgraph "cluster_start" { label="Starting Materials"; style="rounded"; bgcolor="#E8F0FE"; "Chiral_Pool" [label="Chiral Pool\n(e.g., L-Lysine)"]; "Achiral_Precursors" [label="Achiral Precursors"]; }

subgraph "cluster_synthesis" { label="Key Synthetic Strategies"; style="rounded"; bgcolor="#E6F4EA"; "Protection_Cyclization" [label="Protection &\nIntramolecular Cyclization"]; "Asymmetric_Synthesis" [label="Asymmetric Catalysis\n(e.g., Hydrogenation)"]; "RCM" [label="Ring-Closing\nMetathesis (RCM)"]; }

subgraph "cluster_intermediate" { label="Core Intermediate"; style="rounded"; bgcolor="#FEF7E0"; "Azepane_Scaffold" [label="Functionalized\nAzepane Scaffold"]; }

subgraph "cluster_final" { label="Final Product"; style="rounded"; bgcolor="#FCE8E6"; "Final_Product" [label="Azepane-Based\nAmino Acid"]; }

"Chiral_Pool" -> "Protection_Cyclization" [label="Chiral Integrity"]; "Achiral_Precursors" -> "Asymmetric_Synthesis" [label="Stereocontrol"]; "Achiral_Precursors" -> "RCM" [label="Versatility"]; "Protection_Cyclization" -> "Azepane_Scaffold"; "Asymmetric_Synthesis" -> "Azepane_Scaffold"; "RCM" -> "Azepane_Scaffold"; "Azepane_Scaffold" -> "Final_Product" [label="Deprotection &\nPurification"]; }

Figure 1: Generalized synthetic workflow for azepane-based amino acids.

Part 2: Conformational Analysis and Structural Properties: Understanding the 3D Landscape

The seven-membered azepane ring is considerably more flexible than its five- and six-membered counterparts. This conformational flexibility, while offering access to a broader range of spatial arrangements, also presents a challenge in terms of characterization and prediction. The azepane ring typically adopts a twisted-chair conformation, but other low-energy conformations, such as the boat and twist-boat, are also accessible.

The Conformational Preferences of the Azepane Ring